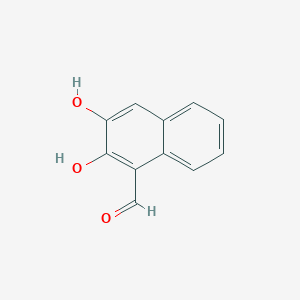

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272

M. Wt: 188.18 g/mol

InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04599347

Procedure details

120 g of 2,3-dihydroxynaphthalene, 132 g of ZN(CN)2 (zinc cyanide) and 1.32 g of potassium chloride in 1200 ml of absolute ether were placed in a 2.5 l sulfonation flask equipped with inlet-tube, stirrer, thermometer, reflux condenser and calcium chloride tube. Hydrogen chloride gas was introduced for 6 hours while cooling with ice and stirring. Subsequently, the ether was decanted and destroyed with sodium hydroxide. In order to remove the residual ether, the oily residue was evacuated hot, then treated with 800 ml of water and stirred at 60° C. on a steam-bath. The cooled mixture was filtered under suction and the material on the suction filter was dried at 40 ° C. in vacuo. The crude product was dissolved in acetonitrile while warming, filtered and, after concentration in vacuo, crystallized. There were obtained 121.3 g (85.7% of theory) of 2,3-dihydroxy-naphthaldehyde of melting point 132°-133° C.

Name

zinc cyanide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

Yield

85.7%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Cl-].[K+].Cl.C[CH2:17][O:18]CC>[C-]#N.[Zn+2].[C-]#N>[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:17]=[O:18] |f:1.2,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC2=CC=CC=C2C=C1O

|

|

Name

|

|

|

Quantity

|

1.32 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

|

Name

|

zinc cyanide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[Zn+2].[C-]#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with inlet-tube, stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux condenser and calcium chloride tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequently, the ether was decanted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

destroyed with sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In order to remove the residual ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oily residue was evacuated hot

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 800 ml of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 60° C. on a steam-bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The cooled mixture was filtered under suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the material on the suction filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried at 40 ° C. in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude product was dissolved in acetonitrile

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while warming

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

after concentration in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C2=CC=CC=C2C=C1O)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 121.3 g | |

| YIELD: PERCENTYIELD | 85.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |